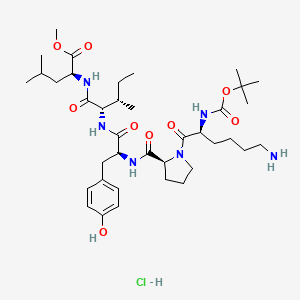

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is a synthetic peptide derivative of neurotensin, a tridecapeptide originally isolated from the central nervous system. This compound is specifically modified to include a lysine residue at the 9th position, a methyl ester group at the carboxyl terminus, and protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. It is commonly used in scientific research due to its biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride typically involves solid-phase peptide synthesis (SPPS) The process starts with the attachment of the first amino acid (Boc-Lys) to a resin, followed by sequential addition of the remaining amino acids (Pro, Tyr, Ile, Leu) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Types of Reactions:

Oxidation: The tyrosine residue in the peptide can undergo oxidation to form o-quinone derivatives.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further modifications.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine.

Reduction: DTT or TCEP in a buffer solution.

Substitution: TFA in dichloromethane (DCM).

Major Products Formed:

Oxidation: o-quinone derivatives of tyrosine.

Reduction: Reduced forms of disulfide bonds.

Substitution: Free amino groups after Boc deprotection.

Wissenschaftliche Forschungsanwendungen

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is widely used in scientific research due to its biological activity. It is employed in studies related to:

Neuroscience: Investigating the role of neurotensin in neurotransmission and its receptors.

Pharmacology: Developing new drugs targeting neurotensin receptors for pain management and psychiatric disorders.

Biochemistry: Studying protein-protein interactions and enzyme activities.

Medicine: Exploring potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Binding to these receptors triggers intracellular signaling pathways, leading to various physiological responses such as modulation of dopamine release, regulation of gastrointestinal motility, and analgesic effects.

Molecular Targets and Pathways Involved:

Neurotensin Receptors (NTS1 and NTS2): Activation of these receptors leads to the activation of G-protein-coupled receptor (GPCR) signaling pathways.

Dopamine Regulation: Modulation of dopamine release in the brain.

Gastrointestinal Motility: Regulation of smooth muscle contraction in the gastrointestinal tract.

Vergleich Mit ähnlichen Verbindungen

Neurotensin: The parent peptide from which this derivative is synthesized.

Boc-(Lys8)-Neurotensin (8-13)-methyl ester: A similar compound with lysine at the 8th position instead of the 9th.

Neurotensin analogs: Various other synthetic analogs of neurotensin with different modifications.

Uniqueness: Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is unique due to its specific lysine substitution at the 9th position, which can influence its binding affinity and biological activity compared to other neurotensin derivatives.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N6O9.ClH/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7;/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46);1H/t24-,27-,28-,29-,30-,31-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWMLGGOACTLS-SYCRTYAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63ClN6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.